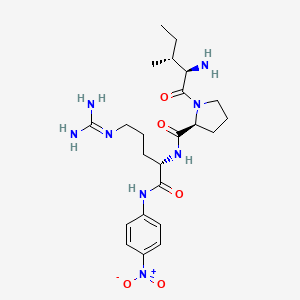![molecular formula C9H12N2O4 B14453350 4-[(5-Nitrofuran-2-yl)methyl]morpholine CAS No. 73315-70-5](/img/structure/B14453350.png)
4-[(5-Nitrofuran-2-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Nitrofuran-2-yl)methyl]morpholine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitrofuran-2-yl)methyl]morpholine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
Starting Materials: 5-nitrofuran-2-carbaldehyde and morpholine.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.
Procedure: The reactants are mixed and heated under reflux conditions for several hours until the reaction is complete. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This approach can enhance the yield and purity of the compound while reducing production costs .
化学反応の分析
Types of Reactions
4-[(5-Nitrofuran-2-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-[(5-aminofuran-2-yl)methyl]morpholine, while oxidation can produce this compound N-oxide .
科学的研究の応用
4-[(5-Nitrofuran-2-yl)methyl]morpholine has several scientific research applications, including:
作用機序
The mechanism of action of 4-[(5-Nitrofuran-2-yl)methyl]morpholine involves the activation of the nitrofuran moiety by nitroreductase enzymes. These enzymes reduce the nitro group to reactive intermediates that can damage bacterial DNA and other cellular components, leading to cell death . The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological targets.
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran derivative with antibacterial and antiprotozoal properties.
Nitrofurazone: Used for topical infections and as a urinary catheter coating.
Uniqueness
4-[(5-Nitrofuran-2-yl)methyl]morpholine is unique due to the presence of the morpholine ring, which can enhance its pharmacokinetic properties and potentially improve its efficacy compared to other nitrofuran derivatives .
特性
| 73315-70-5 | |
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC名 |
4-[(5-nitrofuran-2-yl)methyl]morpholine |
InChI |
InChI=1S/C9H12N2O4/c12-11(13)9-2-1-8(15-9)7-10-3-5-14-6-4-10/h1-2H,3-7H2 |
InChIキー |
IKBQLPBZEYFMHD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)

